2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the acetylation of 2-amino benzothiazole derivatives. One common method includes the reaction of 2-amino-5,6-dimethylbenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine in chloroform . The reaction proceeds under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
- N-(2,6-dimethylphenyl)-2-chloroacetamide
- N-chloroacetyl-2,6-dimethylaniline
Comparison
Compared to similar compounds, 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of the benzothiazole ring, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-6-3-8-9(4-7(6)2)16-11(13-8)14-10(15)5-12/h3-4H,5H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMCAPKVMALKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358859 | |
Record name | 2-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26447-74-5 | |
Record name | 2-Chloro-N-(5,6-dimethyl-2-benzothiazolyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26447-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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